![molecular formula C18H22N2O3S B2373904 (5E)-5-(2-butoxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one CAS No. 383895-46-3](/img/structure/B2373904.png)
(5E)-5-(2-butoxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one
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Description
(5E)-5-(2-butoxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one is a heterocyclic organic compound that belongs to the class of thiazole derivatives. It has a unique structure that makes it an important molecule for scientific research. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Scientific Research Applications
Spectroscopic Identification and Molecular Docking Studies
This compound's molecular structure, electronic properties, and vibrational spectra were comprehensively studied. The research utilized density functional theory (DFT) calculations, experimental FT-IR, FT-Raman spectral data, and theoretical quantum chemical calculation. It involved potential energy distributions analysis and explored chemical reactivity using various topological methods. Molecular docking studies were conducted for potential Pim-1 kinase cancer protein targeting (Shanmugapriya et al., 2022).
Reactions with CH Acids
Research on N,N-Disubstituted 5-arylmethylidene-2-aminothiazol-4(5H)-ones, including derivatives similar to (5E)-5-(2-butoxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one, demonstrated reactions with various CH acids. These reactions yielded different derivatives, providing insights into potential pharmaceutical applications and mechanistic details (Kandeel et al., 2002).
QSAR-analysis as Potential Antioxidants
The QSAR-analysis (Quantitative Structure-Activity Relationship) of certain derivatives indicated their potential as antioxidants. The study highlighted molecular descriptors and their correlation with antioxidant activity. This insight could guide the design of new potential antioxidants (Drapak et al., 2019).
Antifungal and Antitumor Activity
Research on hetaryl- and alkylidenerhodanine derivatives, structurally related to (5E)-5-(2-butoxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one, showed promising antifungal and antitumor activities. These compounds were screened against various human tumor cell lines and fungal strains, indicating their therapeutic potential (Insuasty et al., 2013).
properties
IUPAC Name |
(5E)-5-[(2-butoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-2-3-10-23-15-7-5-4-6-14(15)13-16-17(21)19-18(24-16)20-8-11-22-12-9-20/h4-7,13H,2-3,8-12H2,1H3/b16-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMDBKVPGVVQLP-DTQAZKPQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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